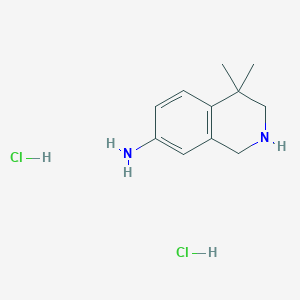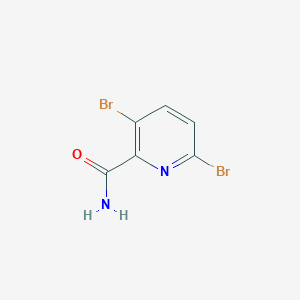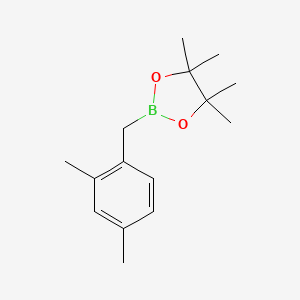![molecular formula C12H15BF3KO2 B13658858 Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is a chemical compound with the molecular formula C10H12BF3KO2. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and an oxan-4-ylmethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide typically involves the reaction of 4-[(oxan-4-yl)methoxy]phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, while the oxan-4-ylmethoxyphenyl moiety can interact with various molecular targets. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is unique due to its specific structural features, which provide it with distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the oxan-4-ylmethoxyphenyl group enhances its solubility and compatibility with various solvents, making it more versatile in different chemical reactions .
Propriétés
Formule moléculaire |
C12H15BF3KO2 |
|---|---|
Poids moléculaire |
298.15 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-(oxan-4-ylmethoxy)phenyl]boranuide |
InChI |
InChI=1S/C12H15BF3O2.K/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10H,5-9H2;/q-1;+1 |
Clé InChI |
VWBXVSQEVOTMEO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)OCC2CCOCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)

![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)






